molecular formula C11H13ClN4O B3355342 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine CAS No. 62396-87-6

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

Cat. No.: B3355342
CAS No.: 62396-87-6
M. Wt: 252.70 g/mol
InChI Key: NPQNBBUVMZQOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is a synthetic organic compound with the molecular formula C₁₁H₁₃ClN₄O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is characterized by the presence of a chlorine atom at the 6th position and a 5,5-dimethyloxolan-2-yl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative undergoes chlorination at the 6th position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Alkylation: The chlorinated purine is then subjected to alkylation with 5,5-dimethyloxolan-2-yl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to introduce the 5,5-dimethyloxolan-2-yl group at the 9th position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH₃) in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-9-(5,5-dimethyloxolan-2-yl)-9H-purine.

Scientific Research Applications

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the 5,5-dimethyloxolan-2-yl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the 5,5-dimethyloxolan-2-yl group, making it less sterically hindered.

    9-(5,5-Dimethyloxolan-2-yl)purine: Lacks the chlorine atom at the 6th position, affecting its reactivity and binding properties.

Uniqueness

6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is unique due to the presence of both the chlorine atom and the 5,5-dimethyloxolan-2-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-9-(5,5-dimethyloxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-11(2)4-3-7(17-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQNBBUVMZQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)N2C=NC3=C2N=CN=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00808987
Record name 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62396-87-6
Record name 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Reactant of Route 2
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Reactant of Route 4
Reactant of Route 4
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Reactant of Route 5
Reactant of Route 5
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Reactant of Route 6
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.